(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine is a chiral amine compound that features a cyclopropane ring substituted with a methylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Piperidine Group: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by the piperidine group.
Methylation: The piperidine nitrogen can be methylated using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or the piperidine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclopropane-containing amines on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The cyclopropane ring and piperidine group may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine: can be compared to other cyclopropane-containing amines, such as cyclopropylamine and cyclopropylmethylamine.
Piperidine derivatives: Compounds like 4-methylpiperidine and 1-methylpiperidine share structural similarities.
Uniqueness
The unique combination of a cyclopropane ring and a methylpiperidine group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2S)-2-(1-methylpiperidin-4-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-4-2-7(3-5-11)8-6-9(8)10/h7-9H,2-6,10H2,1H3/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNJSONSDGVEEK-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)[C@@H]2C[C@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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